4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
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Overview
Description
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound with the molecular formula C13H12BrN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromo-dimethyl-pyrazole group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 4-bromomethylbenzonitrile with 4-bromo-3,5-dimethyl-1H-pyrazole. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, dichloromethane, or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid
Uniqueness
What sets 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile apart from similar compounds is the presence of both the bromo and dimethyl groups on the pyrazole ring.
Properties
Molecular Formula |
C13H12BrN3 |
---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-11(7-15)4-6-12/h3-6H,8H2,1-2H3 |
InChI Key |
ZEOPZLKAPNDHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C)Br |
Origin of Product |
United States |
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